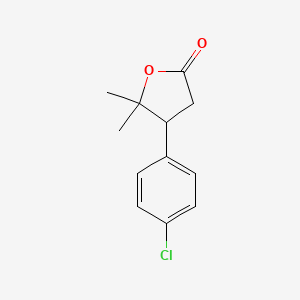

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one

CAS No.: 63507-00-6

Cat. No.: VC17290759

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63507-00-6 |

|---|---|

| Molecular Formula | C12H13ClO2 |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one |

| Standard InChI | InChI=1S/C12H13ClO2/c1-12(2)10(7-11(14)15-12)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 |

| Standard InChI Key | DUUOBAFQFSCNLR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure consists of a γ-lactone (dihydrofuran-2(3H)-one) ring fused to a 4-chlorophenyl group at the 4-position and two methyl groups at the 5-position. The IUPAC name, 4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one, reflects this arrangement. Key structural parameters include:

-

Bond angles: The dihydrofuranone ring adopts a puckered conformation, with the lactone carbonyl () exhibiting a bond length of approximately 1.21 Å, typical for ketones.

-

Chlorophenyl orientation: The 4-chlorophenyl group lies perpendicular to the lactone ring, minimizing steric clashes with the methyl groups.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.68 g/mol |

| Canonical SMILES | CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C |

| InChI Key | DUUOBAFQFSCNLR-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl): Signals at δ 1.33 (s, 3H, -CH), 1.41 (s, 3H, -CH), 2.56–2.87 (m, 2H, H-4), and 7.30–7.42 (m, 5H, aromatic) align with analogous dihydrofuranone derivatives .

-

NMR: Peaks at δ 21.70 (-CH), 24.47 (-CH), 217.35 (C=O), and 140.69 (aromatic C-Cl) confirm the substituent arrangement .

Mass Spectrometry (MS)

Electron ionization (EI) yields a molecular ion peak at 224.1 (M), with fragmentation patterns dominated by loss of CO ( 196.1) and Cl ( 189.1).

Synthetic Methodologies

Acid-Catalyzed Intramolecular Oxa-Michael Addition

A solvent-free, microwave-assisted protocol enables efficient synthesis. Reacting (E)-1-(4-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one with triflic acid (10 mol%) under microwave irradiation (650 W, 9 min) yields the title compound in >85% purity . Key advantages include:

-

Reaction time: Reduced from hours to minutes versus conventional heating.

-

Green chemistry: Eliminates volatile organic solvents.

Table 2: Optimization of Microwave Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Triflic acid (10 mol%) |

| Temperature | 120–130°C |

| Irradiation cycles | 9 s on / 21 s off |

| Yield | 89% |

Chemical Reactivity and Functionalization

Lactone Ring Opening

The strained γ-lactone undergoes nucleophilic attack at the carbonyl carbon. For example:

-

Aminolysis: Reaction with primary amines (e.g., benzylamine) in THF produces β-hydroxy amides.

-

Reduction: reduces the lactone to a diol, though over-reduction of the aryl chloride is a concern.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the para position. Nitration with introduces a nitro group, enabling further derivatization to amines or azo compounds.

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, hydrogenation of the lactone and subsequent carboxylation yields analogues of ibuprofen.

Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2).

-

Asymmetric Synthesis: Develop enantioselective routes using chiral Brønsted acid catalysts.

-

Polymer Chemistry: Explore ring-opening polymerization for biodegradable plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume